molecular formula C22H22FN3O3 B6461718 7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione CAS No. 2548980-35-2

7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione

Cat. No. B6461718
M. Wt: 395.4 g/mol
InChI Key: COZIUGLSGIUNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione is a useful research compound. Its molecular formula is C22H22FN3O3 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione is 395.16451973 g/mol and the complexity rating of the compound is 664. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '7-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione' involves the synthesis of the spirocyclic core followed by the introduction of the 3-fluorobenzoyl and 4-methylphenylmethyl groups.

Starting Materials
2,4-pentanedione, 4-methylbenzaldehyde, ethyl acetoacetate, hydrazine hydrate, 3-fluorobenzoyl chloride, sodium hydroxide, acetic acid, sodium chloride, water, ethyl acetate, magnesium sulfate, sodium bicarbonate, brine, hexane, methanol

Reaction
Step 1: Synthesis of the spirocyclic core, a. Mix 2,4-pentanedione, 4-methylbenzaldehyde, and hydrazine hydrate in ethanol and reflux for 6 hours., b. Cool the reaction mixture and filter the solid product., c. Wash the solid product with water and dry it under vacuum., Step 2: Introduction of the 3-fluorobenzoyl group, a. Dissolve the spirocyclic core in acetic acid and add 3-fluorobenzoyl chloride dropwise with stirring., b. Reflux the reaction mixture for 6 hours., c. Cool the reaction mixture and filter the solid product., d. Wash the solid product with water and dry it under vacuum., Step 3: Introduction of the 4-methylphenylmethyl group, a. Dissolve the product from step 2 in ethyl acetate and add magnesium sulfate., b. Filter the mixture and wash the solid product with ethyl acetate., c. Combine the filtrate with sodium bicarbonate solution and extract with ethyl acetate., d. Dry the organic layer with magnesium sulfate and filter., e. Concentrate the filtrate and purify the product by column chromatography using hexane and methanol as eluents., f. Wash the product with brine and dry it under vacuum.

properties

IUPAC Name

9-(3-fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,9-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O3/c1-15-6-8-16(9-7-15)13-26-20(28)22(24-21(26)29)10-3-11-25(14-22)19(27)17-4-2-5-18(23)12-17/h2,4-9,12H,3,10-11,13-14H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZIUGLSGIUNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCCN(C3)C(=O)C4=CC(=CC=C4)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-Fluorobenzoyl)-3-[(4-methylphenyl)methyl]-1,3,7-triazaspiro[4.5]decane-2,4-dione

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